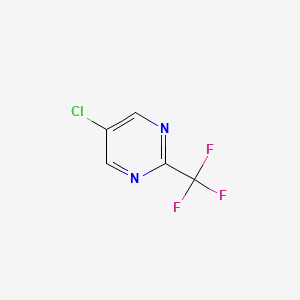

5-Chloro-2-(trifluoromethyl)pyrimidine

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Numbers

The systematic nomenclature of 5-Chloro-2-(trifluoromethyl)pyrimidine follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds with multiple substituents. The compound's official International Union of Pure and Applied Chemistry name is this compound, which precisely indicates the positions of the chlorine atom at the 5-position and the trifluoromethyl group at the 2-position of the pyrimidine ring system. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The Chemical Abstracts Service registry number for this compound is 845618-08-8, which serves as a unique numerical identifier in chemical databases and literature. This registry number was assigned when the compound was first entered into the Chemical Abstracts Service database on May 29, 2009, with the most recent modification occurring on May 3, 2025. The molecular formula is established as C5H2ClF3N2, indicating the presence of five carbon atoms, two hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms. The calculated molecular weight is 182.53 grams per mole, as determined through computational methods.

The structural representation can be expressed through various chemical notation systems. The International Chemical Identifier representation is InChI=1S/C5H2ClF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H, providing a standardized method for encoding the molecular structure. The corresponding International Chemical Identifier Key is MXCKWZRZRRBNMX-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the molecule. The Simplified Molecular Input Line Entry System notation is recorded as C1=C(C=NC(=N1)C(F)(F)F)Cl, offering an alternative linear representation of the chemical structure.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Registry Number | 845618-08-8 |

| Molecular Formula | C5H2ClF3N2 |

| Molecular Weight | 182.53 g/mol |

| International Chemical Identifier | InChI=1S/C5H2ClF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H |

| International Chemical Identifier Key | MXCKWZRZRRBNMX-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=C(C=NC(=N1)C(F)(F)F)Cl |

Structure

2D Structure

属性

IUPAC Name |

5-chloro-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCKWZRZRRBNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652826 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845618-08-8 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-5-nitropyrimidine with trifluoromethylating agents. One common method is the reaction of 2-chloro-5-nitropyrimidine with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base such as cesium fluoride (CsF) under anhydrous conditions . The reaction proceeds at elevated temperatures, typically around 100-150°C, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production quality. Additionally, the purification of the final product is achieved through techniques like distillation and recrystallization .

化学反应分析

Types of Reactions

5-Chloro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between the pyrimidine ring and aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents include amines, thiols, and alkoxides. Conditions involve the use of bases like K2CO3 or NaH in solvents such as DMF or THF.

Suzuki-Miyaura Coupling: Reagents include aryl or vinyl boronic acids.

Major Products Formed

Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

Suzuki-Miyaura Coupling: The major products are biaryl or aryl-vinyl pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

科学研究应用

Agrochemical Applications

The primary application of 5-Chloro-2-(trifluoromethyl)pyrimidine lies in its role as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides:

- Herbicides : Compounds derived from this compound have shown efficacy in controlling various weed species. For instance, derivatives are used to create selective herbicides that target specific plants while minimizing damage to crops .

- Insecticides : The compound is also a precursor for several insecticidal agents. For example, it contributes to the synthesis of chlorfluazuron, an insect growth regulator effective against larval stages of insects . Additionally, other derivatives have been developed to combat pests that threaten agricultural yields.

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a crucial building block in the development of various therapeutic agents:

- Antiviral and Antitumor Agents : The trifluoromethyl group is known to enhance the pharmacological properties of drugs. For instance, compounds containing this moiety are being investigated for their potential as antiviral agents targeting HIV and other viruses . Tipranavir, an anti-HIV drug, is one notable example that utilizes a similar structural framework.

- Clinical Trials : Many compounds featuring the this compound structure are currently undergoing clinical trials. These include potential treatments for various diseases, showcasing the compound's relevance in modern medicinal chemistry .

Table 1: Selected Case Studies Involving this compound

| Study Reference | Application Type | Findings |

|---|---|---|

| Tsukamoto & Nakamura (2021) | Agrochemical | Highlighted the role of TFMP derivatives in crop protection products. |

| Research Outreach (2021) | Pharmaceutical | Discussed the synthesis of antiviral agents using TFMP intermediates. |

| Sigma-Aldrich Data Sheet | Chemical Properties | Provided detailed chemical properties and safety data for handling TFMPs. |

作用机制

The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites . This interaction can disrupt cellular processes, leading to therapeutic effects in the treatment of diseases .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrimidine derivatives are highly dependent on the position and nature of substituents. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison of 5-Chloro-2-(trifluoromethyl)pyrimidine and Related Compounds

Physicochemical Properties and Reactivity

- Electron-Withdrawing Effects :

The trifluoromethyl group at C2 increases the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) at C4. This reactivity is exploited in synthesizing complex molecules like 5-[5-chloro-2-(trifluoromethyl)-1H-imidazol-4-yl]pyrimidine . - Stability and Solubility: Compared to non-fluorinated analogues, trifluoromethyl groups enhance lipophilicity and metabolic stability but may reduce aqueous solubility. For example, this compound derivatives require formulation optimization for agrochemical applications .

生物活性

5-Chloro-2-(trifluoromethyl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the significant findings regarding its biological activity, including anti-inflammatory, analgesic, antifungal, insecticidal, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyrimidine ring. The trifluoromethyl group is known to enhance lipophilicity and bioactivity, making such compounds valuable in drug design.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, research indicates that certain pyrimidine derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. Specifically, compounds related to this compound showed IC50 values around 0.04 μmol for COX-2 inhibition .

Table 1: Anti-Inflammatory Activity of Pyrimidine Derivatives

| Compound | IC50 (μmol) | Reference Drug IC50 (μmol) |

|---|---|---|

| Compound A | 0.04 ± 0.09 | Celecoxib 0.04 ± 0.01 |

| Compound B | 0.04 ± 0.02 | Indomethacin 9.17 |

Analgesic Activity

The analgesic effects of derivatives containing the trifluoromethyl pyrimidine moiety have also been investigated. In vivo studies using carrageenan-induced paw edema models demonstrated that these compounds significantly reduced inflammation and pain response, indicating their potential as analgesics. For example, one study reported that compounds derived from this scaffold achieved up to 40% maximum possible effect (MPE) in tail-flick tests .

Antifungal and Insecticidal Activity

This compound derivatives have shown promising antifungal and insecticidal activities. A recent study demonstrated that certain derivatives exhibited excellent antifungal activity against Botrytis cinerea, with inhibition rates reaching up to 100% at specific concentrations . Additionally, insecticidal tests revealed mortality rates ranging from 13.3% to 90% against pests like Spodoptera frugiperda at concentrations of 500 μg/mL .

Table 2: Antifungal Activity Against Various Fungi

| Compound | Inhibition Rate (%) | Target Organism |

|---|---|---|

| Compound A | 96.76 | Botrytis cinerea |

| Compound B | 82.73 | Sclerotinia sclerotiorum |

Anticancer Activity

The anticancer properties of trifluoromethyl pyrimidine derivatives have also been explored, with some compounds showing activity against various cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). While these activities were lower than those observed with established chemotherapeutics like doxorubicin, they indicate potential for further development .

Case Studies

- Study on Anti-inflammatory Effects : A study involving a series of pyrimidine derivatives assessed their anti-inflammatory effects using both in vitro COX inhibition assays and in vivo models such as carrageenan-induced edema in rats. Results indicated that several derivatives exhibited superior anti-inflammatory effects compared to indomethacin, with significant reductions in COX-2 expression levels .

- Antifungal Evaluation : Another investigation focused on the antifungal properties of various trifluoromethyl pyrimidines against plant pathogens, revealing that specific compounds not only inhibited fungal growth effectively but also demonstrated lower toxicity towards beneficial organisms .

常见问题

Q. Table 1: Analytical Parameters for Pyrimidine Derivatives

| Compound | LCMS [M+H]+ | HPLC Retention Time (min) | Conditions | Purity (%) | Source |

|---|---|---|---|---|---|

| 4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine | 197 | 0.95 | SMD-TFA05 | - | |

| 4-Chloro-2-(trifluoromethyl)pyrimidine | - | - | - | >95% |

(Basic) Which synthetic methodologies are effective for introducing the trifluoromethyl group into the pyrimidine ring?

Answer:

- Trifluoromethylation : Use reagents like trifluoromethyl iodide or sulfonates under anhydrous conditions. For example, trifluoromethylation of 2,5-dichloropyrimidine derivatives is a common step .

- Chlorination : Subsequent chlorination at the 5-position can be achieved using POCl₃ or PCl₅. Regioselectivity is controlled by steric and electronic effects .

(Advanced) How can researchers address discrepancies between theoretical and observed LCMS/HPLC data for derivatives?

Answer:

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and confirm molecular formulas.

- HPLC Method Optimization : Adjust mobile phase composition (e.g., acetonitrile/water gradients) to improve peak resolution .

- By-Product Analysis : Investigate side reactions (e.g., di-chlorination) via NMR or tandem MS .

(Advanced) What strategies minimize by-products like di-chlorinated analogs during synthesis?

Answer:

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce uncontrolled chlorination.

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to direct chlorination to the 5-position .

- In-Line Monitoring : Employ real-time HPLC to terminate reactions at optimal conversion .

(Basic) How do chlorine and trifluoromethyl substituents influence reactivity in nucleophilic substitutions?

Answer:

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Preferred Reaction Sites |

|---|---|---|

| -Cl (5-position) | Moderate EWG | 4-, 6-positions |

| -CF₃ (2-position) | Strong EWG | 4-, 5-positions |

(Advanced) How can computational tools predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Simulate binding to target enzymes (e.g., kinases) using software like AutoDock.

- QSAR Models : Correlate substituent patterns with inhibitory activity. For example, derivatives with electron-withdrawing groups show enhanced binding to hydrophobic pockets .

(Basic) What purification methods are optimal for isolating this compound?

Answer:

- Recrystallization : Use solvents like ethyl acetate/hexane mixtures.

- Column Chromatography : Silica gel with gradients of dichloromethane/methanol .

(Advanced) How does the compound’s stability vary under different storage conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。